molecular formula C7H7ClO4S2 B1438673 Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate CAS No. 933730-54-2

Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate

Cat. No.: B1438673
CAS No.: 933730-54-2
M. Wt: 254.7 g/mol
InChI Key: ZYFGTPJNAPQGIK-UHFFFAOYSA-N
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Description

“Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate” is a chemical compound with the CAS Number: 933730-54-2 . Its IUPAC name is methyl [5- (chlorosulfonyl)-2-thienyl]acetate . The molecular weight of this compound is 254.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

1. Chemical Synthesis and Industrial Applications

Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a notable intermediate in the synthesis of various pharmaceuticals and herbicides. Its significance is highlighted in the recovery and reuse of acetic acid, a solvent extensively used in its production process. The compound's role in efficient solvent recovery techniques, such as extraction, is crucial for sustainable industrial practices and cost-effectiveness (Wang Tian-gui, 2006).

2. Pharmaceutical Research and Drug Development

This chemical has been utilized in the development of drug intermediates. For instance, it forms a part of the synthesis pathway for Clopidogrel sulfate, a medication used for preventing blood clots. The synthesis involves a series of reactions, including esterification and optical resolution, demonstrating the compound's versatility in complex pharmaceutical synthesis processes (Hu Jia-peng, 2012).

3. Educational and Experimental Applications

In the realm of education and skill development, this compound finds its use in undergraduate organic chemistry experiments. It serves as an ideal candidate for demonstrating the Grignard reaction, thus aiding in enhancing students' interest in scientific research and experimental techniques (W. Min, 2015).

4. Antimicrobial Activity

Research has also been conducted on derivatives of this compound for their antimicrobial properties. The synthesis of various derivatives and their subsequent screening for antimicrobial activity underscores the potential of this compound in developing new antimicrobial agents (Pravinkumar N. Sable, S. Ganguly, P. Chaudhari, 2014).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific safety and hazard details for “Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate” were not available in the web search results.

Properties

IUPAC Name

methyl 2-(5-chlorosulfonylthiophen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFGTPJNAPQGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933730-54-2
Record name methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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